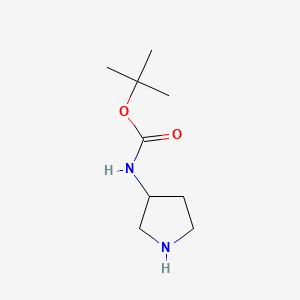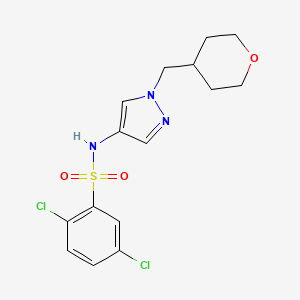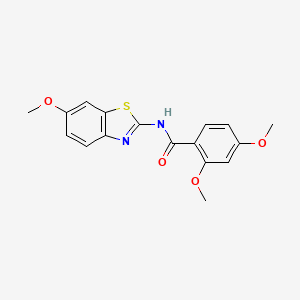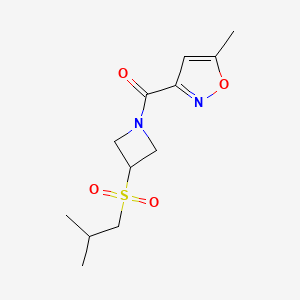
Ethyl-1-((Thiophen-2-ylmethyl)carbamoyl)piperidin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry due to its unique structural features, which include a piperidine ring, a thiophene moiety, and an ester functional group. The combination of these structural elements imparts significant biological activity, making it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antiplatelet agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
Target of action
Thiophene derivatives, for instance, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Result of action
Based on the known activities of thiophene and piperidine derivatives, it could potentially have a range of effects depending on its specific targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable halogenated piperidine derivative.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl piperidine-4-carboxylate: Lacks the thiophene moiety, resulting in different biological activity.
Thiophene-2-carboxylate derivatives: Lack the piperidine ring, leading to distinct chemical properties and applications.
Uniqueness
Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is unique due to the combination of the piperidine ring, thiophene moiety, and ester functional group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in similar compounds lacking one or more of these features.
Eigenschaften
IUPAC Name |
ethyl 1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-19-13(17)11-5-7-16(8-6-11)14(18)15-10-12-4-3-9-20-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFBBIONPPPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)





![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)



![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)
